Pruvanserin

描述

This compound has been used in trials studying the treatment of Sleep Initiation and Maintenance Disorders.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

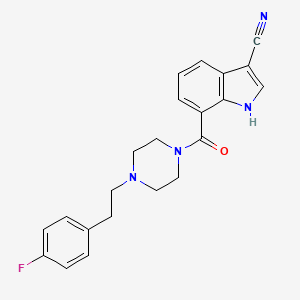

7-[4-[2-(4-fluorophenyl)ethyl]piperazine-1-carbonyl]-1H-indole-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN4O/c23-18-6-4-16(5-7-18)8-9-26-10-12-27(13-11-26)22(28)20-3-1-2-19-17(14-24)15-25-21(19)20/h1-7,15,25H,8-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQRLDDAFYYAIJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC2=CC=C(C=C2)F)C(=O)C3=CC=CC4=C3NC=C4C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196133 |

Source

|

| Record name | Pruvanserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443144-26-1 |

Source

|

| Record name | Pruvanserin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=443144-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pruvanserin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443144261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pruvanserin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13094 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pruvanserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRUVANSERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UL09X1D9EM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pruvanserin's Mechanism of Action at 5-HT2A Receptors: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pruvanserin (also known as EMD-281,014 and LY-2,422,347) is a potent and selective ligand for the serotonin 2A (5-HT2A) receptor, a key G protein-coupled receptor (GPCR) implicated in a variety of central nervous system functions and disorders.[1][2] Initially investigated for the treatment of insomnia, this compound has also demonstrated potential antidepressant, anxiolytic, and cognitive-enhancing effects in preclinical studies.[2] This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound at the 5-HT2A receptor, with a focus on its inverse agonist properties and impact on downstream signaling pathways.

Core Mechanism of Action: Inverse Agonism at the 5-HT2A Receptor

The 5-HT2A receptor, like many GPCRs, exhibits a degree of constitutive activity, meaning it can signal in the absence of an agonist. This basal signaling is a critical aspect of its physiology. This compound is classified as an inverse agonist at the 5-HT2A receptor.[1] This means that not only does it block the action of agonists like serotonin (antagonism), but it also reduces the receptor's basal, constitutive activity. This is in contrast to a neutral antagonist, which would only block agonist activity without affecting the receptor's basal signaling. The inverse agonism of this compound is a key feature of its pharmacological profile and is thought to contribute significantly to its therapeutic effects.

Signaling Pathways Modulated by this compound

The canonical signaling pathway for the 5-HT2A receptor involves its coupling to the Gq/11 family of G proteins. Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

As an inverse agonist, this compound is expected to decrease the basal activity of this Gq/11-mediated pathway. This reduction in downstream signaling is a primary consequence of its interaction with the 5-HT2A receptor.

It is important to note that research on closely related 5-HT2A inverse agonists, such as pimavanserin, has revealed the potential for biased agonism.[3] Pimavanserin has been shown to act as an inverse agonist at the Gαi1-protein-coupled pathway while behaving as a neutral antagonist at the canonical Gαq/11 pathway. Whether this compound exhibits similar functional selectivity has not been definitively established in the reviewed literature and warrants further investigation.

Quantitative Pharmacological Data

The following tables summarize the binding affinity and functional potency of this compound and other key 5-HT2A receptor ligands.

| Compound | Receptor | Assay Type | Value | Units | Reference |

| This compound (EMD 281014) | Human 5-HT2A | Radioligand Binding (IC50) | 0.35 | nM | |

| Rat 5-HT2A | Radioligand Binding (IC50) | 1 | nM | ||

| Human 5-HT2C | Radioligand Binding (IC50) | 1334 | nM | ||

| Human 5-HT2A | Functional ([35S]GTPγS) (IC50) | 9.3 | nM | ||

| Serotonin | Human 5-HT2A | Radioligand Binding (Ki) | 6.3 | nM | |

| Ketanserin | Human 5-HT2A | Radioligand Binding (Ki) | 2.5 | nM | |

| Risperidone | Human 5-HT2A | Radioligand Binding (Ki) | 4.9 | nM | |

| Pimavanserin | Human 5-HT2A | Radioligand Binding (Ki) | 0.087 | nM |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol is a generalized representation based on standard methods and the information available for this compound's characterization.

Objective: To determine the binding affinity (IC50 and subsequently Ki) of this compound for the 5-HT2A receptor.

Materials:

-

Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2A receptor.

-

Radioligand: [3H]ketanserin.

-

Non-specific binding control: Unlabeled ketanserin or another high-affinity 5-HT2A antagonist.

-

This compound hydrochloride at a range of concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize CHO cells expressing the h5-HT2A receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, [3H]ketanserin (at a concentration near its Kd), and varying concentrations of this compound. For total binding, add buffer instead of this compound. For non-specific binding, add a saturating concentration of unlabeled ketanserin.

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay for Functional Activity

This protocol is a generalized representation to assess the functional effect of this compound on G protein activation.

Objective: To determine the functional potency (IC50) of this compound in inhibiting 5-HT-stimulated G protein activation at the 5-HT2A receptor.

Materials:

-

Cell membranes from CHO cells stably expressing the h5-HT2A receptor.

-

[35S]GTPγS.

-

Serotonin (5-HT) as the agonist.

-

This compound hydrochloride at a range of concentrations.

-

GDP.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: As described in the radioligand binding assay protocol.

-

Assay Setup: In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of this compound.

-

Pre-incubation: Pre-incubate the mixture for a short period (e.g., 15-30 minutes) at 30°C.

-

Stimulation: Add a fixed concentration of 5-HT (typically at its EC80) to all wells except the basal control.

-

Initiation of Binding: Add [35S]GTPγS to all wells to initiate the binding reaction.

-

Incubation: Incubate the plates at 30°C for a defined period (e.g., 60 minutes).

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the amount of [35S]GTPγS bound as a function of the logarithm of this compound concentration and fit the data to determine the IC50 for the inhibition of 5-HT-stimulated G protein activation.

Visualizations

Signaling Pathway of this compound at the 5-HT2A Receptor

Caption: this compound's inverse agonism reduces basal 5-HT2A receptor activity.

Experimental Workflow for 5-HT2A Radioligand Binding Assay

Caption: Workflow for determining this compound's 5-HT2A binding affinity.

Conclusion

This compound is a highly selective 5-HT2A receptor ligand with potent inverse agonist properties. Its mechanism of action is centered on its ability to not only block serotonin-mediated signaling but also to reduce the constitutive, basal activity of the 5-HT2A receptor. This leads to a decrease in the downstream signaling of the Gq/11 pathway, which is believed to be a key contributor to its therapeutic potential in conditions such as insomnia and other neuropsychiatric disorders. Further research into its potential for biased agonism could provide deeper insights into its nuanced pharmacological profile. The data and protocols presented in this guide offer a comprehensive foundation for researchers and drug development professionals working with this and related compounds.

References

The Chemical Architecture and Pharmacological Profile of Pruvanserin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pruvanserin (also known as EMD-281,014 and LY-2,422,347) is a potent and selective antagonist of the serotonin 5-HT2A receptor.[1] Initially investigated for the treatment of insomnia, its pharmacological profile has also demonstrated potential antidepressant, anxiolytic, and memory-enhancing effects in preclinical studies.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, intended for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a synthetic compound belonging to the class of indolecarboxamides. Its chemical identity is well-defined by its systematic IUPAC name and standard chemical identifiers.

Chemical Structure:

IUPAC Name: 7-({4-[2-(4-fluorophenyl)ethyl]piperazin-1-yl}carbonyl)-1H-indole-3-carbonitrile[1]

SMILES String: N#Cc1c[nH]c2c1cc(C(=O)N1CCN(CCc3ccc(F)cc3)CC1)cc2[1]

Physicochemical Properties

A summary of key quantitative data for this compound is presented in Table 1. This information is crucial for its handling, formulation, and interpretation of experimental results.

| Property | Value | Source |

| Molecular Formula | C22H21FN4O | [1] |

| Molecular Weight | 376.44 g/mol | |

| Exact Mass | 376.1699 | |

| CAS Number | 443144-26-1 (free base) | |

| Elemental Analysis | C: 70.20%, H: 5.62%, F: 5.05%, N: 14.88%, O: 4.25% | |

| XLogP3 | 3.05498 | |

| Boiling Point | 605.7°C | |

| Flash Point | 320.1°C | |

| Density | 1.33 g/cm³ |

Synthesis and Characterization

Synthetic Approach

A potential retrosynthetic analysis is outlined below. The synthesis would likely culminate in an amide bond formation between the 7-carboxyindole-3-carbonitrile derivative and N-(2-(4-fluorophenyl)ethyl)piperazine. The indole core itself could be constructed through established methods such as the Fischer indole synthesis.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation and confirmation of this compound would be unequivocally achieved through NMR spectroscopy. A general protocol for the characterization of a small molecule like this compound is provided below.

Objective: To confirm the chemical structure of synthesized this compound.

Materials and Equipment:

-

Synthesized this compound sample

-

Deuterated solvent (e.g., DMSO-d6 or CDCl3)

-

NMR tubes

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

1H NMR Spectroscopy:

-

Acquire a proton (¹H) NMR spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The resulting spectrum should be referenced to the residual solvent peak.

-

Integration of the peaks should correspond to the number of protons in the structure. Chemical shifts and coupling patterns will provide information about the electronic environment and connectivity of the protons.

-

-

13C NMR Spectroscopy:

-

Acquire a carbon-13 (¹³C) NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

-

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Spectroscopy (Optional but Recommended):

-

For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

-

COSY reveals proton-proton couplings.

-

HSQC correlates directly bonded proton and carbon atoms.

-

HMBC shows correlations between protons and carbons that are two or three bonds apart.

-

-

Data Analysis: Analyze the collected spectra to assign all proton and carbon signals to the corresponding atoms in the this compound structure. The obtained data should be consistent with the expected chemical shifts and coupling constants for the proposed structure.

Mechanism of Action and Signaling Pathways

This compound functions as a selective antagonist at the serotonin 5-HT2A receptor. This receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand serotonin, initiates a cascade of intracellular signaling events. As an antagonist, this compound binds to the 5-HT2A receptor but does not elicit a biological response, thereby blocking the effects of serotonin.

Downstream Signaling Pathways of the 5-HT2A Receptor

The 5-HT2A receptor primarily couples to the Gq/11 family of G proteins. Antagonism by this compound would inhibit the following key signaling pathways:

-

Phospholipase C (PLC) Pathway: Activation of the 5-HT2A receptor leads to the activation of PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

-

β-Arrestin Pathway: Like many GPCRs, the 5-HT2A receptor can also signal through β-arrestin-dependent pathways. This can lead to the activation of downstream effectors such as the mitogen-activated protein kinase (MAPK) cascade, including ERK (extracellular signal-regulated kinase).

The inhibitory action of this compound on these pathways is the basis for its observed pharmacological effects.

References

Pruvanserin: A Technical Overview of its Discovery and Development

Pruvanserin , also known by its developmental codes EMD-281,014 and LY-2,422,347 , is a potent and selective antagonist of the serotonin 5-HT2A receptor.[1][2][3] Initially developed by Merck Serono SA and later by Eli Lilly and Company, this compound was primarily investigated for the treatment of insomnia.[1][4] Despite reaching Phase II clinical trials, its development was ultimately discontinued. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and the preclinical and clinical development history of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Synthesis

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects through selective antagonism of the 5-HT2A receptor, a G-protein coupled receptor (GPCR). The 5-HT2A receptor is primarily coupled to the Gq/11 signaling pathway. Upon activation by serotonin, the receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is implicated in a wide range of physiological and pathological processes in the central nervous system. By blocking this pathway, this compound was hypothesized to modulate sleep architecture and exert other neuropsychiatric effects.

The following diagram illustrates the canonical 5-HT2A receptor signaling pathway that is antagonized by this compound.

Preclinical Pharmacology

The preclinical development of this compound established its high affinity and selectivity for the 5-HT2A receptor. In vitro studies demonstrated its potent binding to both human and rat 5-HT2A receptors.

Quantitative Data: In Vitro Binding and Functional Activity

| Receptor/Transporter | Species | Assay Type | Value (IC50) | Reference |

| 5-HT2A | Human | Radioligand Binding | 0.35 nM | |

| 5-HT2A | Rat | Radioligand Binding | 1.0 nM |

Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor Affinity

The affinity of this compound for the 5-HT2A receptor was likely determined using a competitive radioligand binding assay with [3H]ketanserin, a well-established 5-HT2A antagonist radioligand. A generalized protocol for such an assay is as follows:

-

Tissue Preparation: Membranes are prepared from cells expressing the recombinant human or rat 5-HT2A receptor, or from brain regions known to have high 5-HT2A receptor density (e.g., frontal cortex).

-

Incubation: A fixed concentration of [3H]ketanserin is incubated with the membrane preparation in the presence of varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]ketanserin (IC50) is determined by non-linear regression analysis.

In Vivo Models

The in vivo activity of this compound as a 5-HT2A antagonist was assessed using the DOI-induced head-twitch response in rodents. This behavioral model is a classic assay for in vivo 5-HT2A receptor agonism, and its blockade is indicative of antagonist activity.

DOI-Induced Head-Twitch Response Protocol

-

Animal Acclimation: Mice are habituated to the experimental environment, typically a clear observation chamber.

-

Drug Administration: this compound or vehicle is administered at various doses, followed by a pre-treatment period.

-

Agonist Challenge: The 5-HT2A receptor agonist, (±)-1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI), is administered to induce the head-twitch response.

-

Behavioral Observation: The number of head twitches is counted for a defined period immediately following DOI administration.

-

Data Analysis: The ability of this compound to dose-dependently reduce the number of DOI-induced head twitches is evaluated.

The following diagram outlines the general workflow for a preclinical in vivo study of a 5-HT2A antagonist.

Clinical Development

This compound advanced to Phase II clinical trials for the treatment of sleep initiation and maintenance disorders.

Clinical Trial NCT00259311

One of the key clinical trials for this compound was registered under the identifier NCT00259311. This was an efficacy study of LY2422347 to treat insomnia. While the detailed results of this study are not publicly available in the searched literature, the trial was completed. The primary outcome measures for such a trial would typically include polysomnography data on sleep latency, wake after sleep onset, and total sleep time, as well as subjective patient-reported outcomes on sleep quality.

Discontinuation of Development

The development of this compound was discontinued by Eli Lilly and Company. The specific reasons for the discontinuation have not been detailed in the available literature beyond general statements about portfolio review and the unlikelihood of the compound providing meaningful benefit over the standard of care. Such decisions in the pharmaceutical industry are often multifactorial, potentially involving insufficient efficacy, undesirable side effects, or strategic business considerations.

Conclusion

This compound is a selective 5-HT2A receptor antagonist that showed promise in preclinical models for the treatment of insomnia. Its development progressed to Phase II clinical trials but was ultimately halted. The history of this compound's development highlights the challenges inherent in translating preclinical findings into clinically effective and commercially viable therapeutics. The detailed understanding of its pharmacology and the reasons for its discontinuation, though not fully public, provide valuable insights for the ongoing development of novel treatments for sleep disorders and other neuropsychiatric conditions.

References

Preclinical Research Applications of Pruvanserin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pruvanserin (also known as EMD-281014 and LY-2422347) is a potent and highly selective 5-HT2A receptor antagonist and inverse agonist.[1] Initially developed for the treatment of insomnia, its unique pharmacological profile has prompted extensive preclinical investigation across a range of neuropsychiatric and neurological disorders.[2][3] This technical guide provides an in-depth overview of the preclinical applications of this compound, detailing its mechanism of action, summarizing key quantitative findings, and outlining the experimental protocols used to evaluate its efficacy. This document is intended to serve as a comprehensive resource for researchers exploring the therapeutic potential of 5-HT2A receptor modulation.

Introduction

This compound is an indolecarboxamide derivative that demonstrates high-affinity binding to the serotonin 2A (5-HT2A) receptor.[2][3] Its primary mechanism involves acting as a competitive antagonist and, in some signaling pathways, an inverse agonist, effectively reducing the constitutive activity of the receptor. This high selectivity, particularly over the closely related 5-HT2C receptor, minimizes off-target effects and makes this compound a valuable pharmacological tool for dissecting the role of 5-HT2A signaling in various CNS pathologies. Preclinical studies have demonstrated its potential efficacy in models of schizophrenia, sleep disorders, Parkinson's disease-related complications, and neuropathic pain.

Mechanism of Action & Signaling Pathway

This compound exerts its effects primarily through potent and selective blockade of the 5-HT2A receptor. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that canonically signals through the Gαq/11 pathway. Agonist binding to the 5-HT2A receptor activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then mediate downstream effects, including the release of intracellular calcium and activation of Protein Kinase C (PKC).

Interestingly, recent studies suggest that the 5-HT2A receptor can also couple to Gαi1 proteins. This non-canonical pathway is implicated in the hallucinogenic effects of 5-HT2A agonists. This compound exhibits functional selectivity (or biased agonism); it behaves as a neutral antagonist at the canonical Gαq/11 pathway but acts as an inverse agonist at the non-canonical Gαi1 pathway, reducing its basal activity. This dual mechanism may be crucial to its therapeutic profile, particularly its antipsychotic potential without inducing the side effects associated with broader receptor antagonists.

Quantitative Preclinical Data

Quantitative analysis of this compound's binding affinity, selectivity, and in vivo potency is critical for understanding its pharmacological profile. The following tables summarize key data from preclinical studies.

Table 1: Receptor Binding Affinity

This table presents the half-maximal inhibitory concentration (IC50) of this compound at human and rat 5-HT2A receptors, demonstrating its high potency.

| Target Receptor | Species | IC50 (nM) | Reference(s) |

| 5-HT2A | Human | 0.35 | |

| 5-HT2A | Rat | 1.0 |

Note: this compound has been reported to have approximately 2,000-fold greater selectivity for the 5-HT2A receptor over the 5-HT2C receptor.

Table 2: In Vivo Efficacy & Potency

This table summarizes the in vivo efficacy of this compound in established animal models, including its ability to counteract agonist-induced behaviors and its therapeutic effects in a primate model of Parkinson's disease.

| Model / Assay | Species | Endpoint | Route | Potency / Efficacy | Reference(s) |

| DOI-induced Head-Twitch | Mouse | Inhibition of head-twitch behavior | s.c. | ID50: 0.01 mg/kg | |

| DOI-induced Head-Twitch | Mouse | Inhibition of head-twitch behavior | p.o. | ID50: 0.06 mg/kg | |

| L-DOPA-induced Dyskinesia | MPTP-lesioned Marmoset | Reduction in peak dyskinesia | s.c. | 54.5% reduction at 0.1 mg/kg | |

| L-DOPA-induced Psychosis | MPTP-lesioned Marmoset | Reduction in psychosis-like behavior | s.c. | 45.9% reduction at 0.1 mg/kg |

Table 3: Pharmacokinetic Profile (Marmoset)

This table provides pharmacokinetic parameters for this compound following subcutaneous administration in the common marmoset, a key non-human primate model.

| Parameter | 0.01 mg/kg | 0.03 mg/kg | 0.1 mg/kg |

| Cmax (ng/mL) | 2.5 ± 0.5 | 7.9 ± 1.1 | 24.2 ± 3.9 |

| Tmax (h) | 0.5 ± 0.0 | 0.6 ± 0.1 | 0.7 ± 0.1 |

| AUC (ng·h/mL) | 6.1 ± 1.1 | 21.0 ± 2.8 | 71.4 ± 12.0 |

| Half-life (t½) (h) | 2.0 ± 0.2 | 2.2 ± 0.1 | 2.2 ± 0.2 |

| Data derived from studies in the MPTP-lesioned common marmoset. |

Key Experimental Protocols & Workflows

Detailed methodologies are essential for the replication and extension of preclinical findings. This section outlines the protocols for key in vivo models used to assess this compound's efficacy.

DOI-Induced Head-Twitch Response (HTR) in Mice

The HTR in rodents is a behavioral proxy for 5-HT2A receptor activation and is commonly used to screen for hallucinogenic potential and the efficacy of 5-HT2A antagonists.

Experimental Protocol:

-

Animals: Male C57BL/6J or Swiss-Webster mice are group-housed and allowed to acclimate for at least one week prior to testing.

-

Drug Administration:

-

This compound (EMD 281014) or vehicle is administered via subcutaneous (s.c.) or oral (p.o.) gavage.

-

A pretreatment time of 30-60 minutes is typically allowed.

-

The 5-HT2A receptor agonist R-(-)-1-(2,5-dimethoxy-4-iodophenyl)-aminopropane (DOI) is administered (e.g., 1-3 mg/kg, i.p.) to induce the head-twitch response.

-

-

Behavioral Observation:

-

Immediately following DOI injection, mice are placed individually into observation chambers (e.g., clear Plexiglas cages).

-

A trained observer, blind to the treatment conditions, counts the number of distinct, rapid, side-to-side head movements for a set period, typically 10 to 30 minutes.

-

-

Data Analysis: The total number of head twitches per observation period is recorded for each animal. The data is analyzed to determine the dose-dependent inhibitory effect of this compound, and the ID50 (the dose required to inhibit the HTR by 50%) is calculated.

L-DOPA-Induced Dyskinesia and Psychosis in MPTP-Lesioned Marmosets

This non-human primate model is a gold-standard for assessing therapies for Parkinson's disease (PD) and its treatment-related complications.

Experimental Protocol:

-

Model Induction:

-

Common marmosets (Callithrix jacchus) are rendered parkinsonian via systemic administration of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).

-

Following the development of stable parkinsonian symptoms, animals are chronically treated with L-3,4-dihydroxyphenylalanine (L-DOPA) to induce stable dyskinesia and psychosis-like behaviors (PLBs).

-

-

Drug Administration:

-

On test days, animals receive a combination of L-DOPA (e.g., 15 mg/kg, s.c.) and either vehicle or this compound (EMD 281014; e.g., 0.01, 0.03, 0.1 mg/kg, s.c.).

-

Treatments are typically administered in a randomized, crossover design with adequate washout periods between test sessions.

-

-

Behavioral Scoring:

-

Following drug administration, animals are observed for several hours (e.g., 6 hours).

-

A trained rater, blind to the treatment, scores the severity of parkinsonism, dyskinesia, and PLBs at regular intervals using established rating scales.

-

Dyskinesia: Scored based on the intensity and duration of abnormal involuntary movements affecting the limbs, trunk, and face.

-

Psychosis-Like Behaviors (PLBs): Scored based on the frequency and duration of behaviors such as staring, tracking of non-existent objects, and hypervigilance.

-

-

Data Analysis: Scores are compiled to generate a time-course of drug effects. Peak dose effects (e.g., 90-150 minutes post-injection) and total effects (area under the curve) are calculated and statistically compared between treatment groups.

Summary and Future Directions

The preclinical data for this compound strongly support its profile as a highly selective and potent 5-HT2A receptor antagonist with potential inverse agonist activity. Its efficacy in rodent and primate models of psychosis and movement disorders highlights the therapeutic promise of targeting the 5-HT2A receptor. The detailed experimental protocols provided herein offer a framework for further investigation into its mechanism and potential applications.

Future preclinical research could focus on expanding the receptor selectivity profile with comprehensive Ki value panels, further elucidating the downstream consequences of its biased signaling, and exploring its efficacy in other models of CNS disorders where 5-HT2A receptor dysfunction is implicated, such as anxiety and depressive disorders. Pharmacokinetic studies in rodent models would also be beneficial to complement the existing primate data and facilitate dose-ranging for future efficacy studies.

References

Pruvanserin: A Technical Guide to a Selective Serotonin 2A Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pruvanserin (also known as EMD-281,014 and LY-2,422,347) is a potent and selective antagonist of the serotonin 2A (5-HT2A) receptor.[1][2][3] Developed by Eli Lilly and Company, it was primarily investigated for the treatment of insomnia, reaching Phase II clinical trials.[1][4] Although its development was discontinued, this compound remains a significant tool compound for preclinical research into the role of the 5-HT2A receptor in various physiological and pathological processes. Preclinical studies have suggested its potential as an antidepressant, anxiolytic, and cognitive enhancer. This document provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacological data, relevant experimental protocols, and the signaling pathways it modulates.

Introduction

The serotonin 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR), is a key modulator of a wide range of central nervous system functions, including sleep, mood, cognition, and perception. Its role in the pathophysiology of disorders such as schizophrenia, depression, and insomnia has made it a prominent target for drug development. This compound emerged as a highly selective antagonist for this receptor. While its clinical development for insomnia was halted, the study of this compound and similar molecules like pimavanserin and eplivanserin continues to provide valuable insights into the therapeutic potential of 5-HT2A antagonism.

Chemical Properties

This compound is an indolecarboxamide derivative.

| Property | Value |

| IUPAC Name | 7-({4-[2-(4-fluorophenyl)ethyl]piperazin-1-yl}carbonyl)-1H-indole-3-carbonitrile |

| CAS Number | 443144-26-1 |

| Molecular Formula | C22H21FN4O |

| Molar Mass | 376.435 g·mol−1 |

Pharmacology

Mechanism of Action

This compound acts as a selective antagonist at the 5-HT2A receptor. Many compounds in this class also exhibit inverse agonist properties, meaning they inhibit the receptor's basal, constitutive activity in the absence of an agonist. The 5-HT2A receptor is primarily coupled to the Gq/G11 signaling pathway. Antagonism by this compound blocks the downstream signaling cascade initiated by serotonin or other agonists.

This blockade prevents the activation of Phospholipase C (PLC), which in turn inhibits the production of the second messengers inositol triphosphate (IP3) and diacylglycerol (DAG). Consequently, the subsequent release of intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC) are suppressed. This mechanism is central to the effects of 5-HT2A antagonists on sleep architecture, particularly the enhancement of slow-wave sleep, and their potential antipsychotic effects.

Pharmacodynamics

This compound demonstrates high affinity and selectivity for the 5-HT2A receptor. Quantitative data from radioligand binding assays highlight its potency.

| Receptor Target | Species | Assay Type | Value (IC50) | Reference |

| 5-HT2A | Human | Radioligand Binding | 0.35 nM | |

| 5-HT2A | Rat | Radioligand Binding | 1.0 nM |

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

The high selectivity for the 5-HT2A receptor is a critical feature, as it minimizes off-target effects that are common with less selective antipsychotic medications, such as interactions with dopaminergic, histaminergic, or adrenergic receptors.

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including its absorption, distribution, metabolism, protein binding, and half-life, are not extensively available in the public domain, which is common for compounds whose clinical development has been discontinued.

Clinical and Preclinical Development

Preclinical Research

In animal models, this compound has demonstrated a range of effects beyond sedation, suggesting a broader therapeutic potential:

-

Antidepressant and Anxiolytic Effects: Studies in rodents indicated that this compound may have mood-stabilizing and anxiety-reducing properties.

-

Cognitive Enhancement: It was shown to improve working memory in animal studies.

-

Neuropathic Pain: Research suggests a complex role for 5-HT2A receptors in pain modulation. This compound has been used as a tool to investigate these mechanisms, showing it can alleviate tactile allodynia in diabetic rat models.

Clinical Trials

This compound was advanced into Phase II clinical trials to evaluate its efficacy for treating insomnia. However, Eli Lilly and Company subsequently discontinued its development. The specific reasons for this decision have not been publicly detailed.

Experimental Protocols

The following sections describe generalized, standard protocols for assays used to characterize compounds like this compound.

Radioligand Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound for the 5-HT2A receptor.

Objective: To measure the ability of this compound to displace a known radiolabeled ligand (e.g., [3H]ketanserin) from the 5-HT2A receptor.

Materials:

-

Receptor Source: Membranes prepared from cells expressing recombinant human 5-HT2A receptors or from rat frontal cortex tissue.

-

Radioligand: [3H]ketanserin (a 5-HT2A antagonist).

-

Test Compound: this compound, dissolved and serially diluted.

-

Non-specific Binding Control: A high concentration of a non-labeled 5-HT2A ligand (e.g., 10 µM clozapine or unlabeled ketanserin).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Instrumentation: 96-well microfilter plates, filtration apparatus, and a liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize receptor-containing tissue or cells in ice-cold assay buffer. Perform differential centrifugation to isolate the membrane fraction. Resuspend the final pellet in fresh buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of [3H]ketanserin (typically at or near its Kd), and varying concentrations of this compound.

-

Controls: Prepare wells for "total binding" (no competing compound) and "non-specific binding" (with the non-specific control ligand).

-

Incubation: Add the membrane preparation to all wells. Incubate at a specified temperature (e.g., 25°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. The IC50 is determined from this curve and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Functional Calcium Flux Assay

This protocol describes a cell-based functional assay to confirm the antagonist activity of this compound.

Objective: To measure this compound's ability to inhibit the intracellular calcium mobilization induced by a 5-HT2A agonist.

Materials:

-

Cell Line: A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

-

Agonist: Serotonin (5-HT) or another 5-HT2A agonist.

-

Test Compound: this compound.

-

Calcium Indicator Dye: A fluorescent dye that binds to calcium (e.g., Fluo-4 AM).

-

Instrumentation: A fluorescence plate reader with automated injection capabilities.

Procedure:

-

Cell Plating: Seed the 5-HT2A-expressing cells into 96-well or 384-well black, clear-bottom plates and culture overnight.

-

Dye Loading: Remove the culture medium and load the cells with the calcium indicator dye in an appropriate buffer. Incubate for approximately 1 hour at 37°C to allow for dye uptake.

-

Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of this compound (or vehicle control) to the wells and pre-incubate for a specified period.

-

Fluorescence Reading and Agonist Injection: Place the plate in the fluorescence reader. Begin recording the baseline fluorescence.

-

Agonist Challenge: Using the instrument's injector, add a fixed concentration of the 5-HT agonist (typically an EC80 concentration to ensure a robust signal) to all wells.

-

Data Recording: Continue to record the fluorescence intensity for several minutes to capture the peak calcium response.

-

Data Analysis: The antagonist effect is quantified by measuring the reduction in the agonist-induced fluorescence peak in the presence of this compound. Plot the percentage of inhibition against the log concentration of this compound to determine its IC50.

Conclusion and Future Perspectives

This compound is a well-characterized, potent, and selective 5-HT2A receptor antagonist. Although its journey in clinical development for insomnia was concluded, it remains an invaluable pharmacological tool for dissecting the complex roles of the 5-HT2A receptor system. The broader class of 5-HT2A antagonists continues to show significant promise. The FDA approval of pimavanserin for Parkinson's disease psychosis underscores the therapeutic validity of this mechanism. Future research may focus on developing 5-HT2A antagonists with tailored pharmacokinetic profiles or exploring their efficacy in other CNS disorders where this receptor is implicated, such as anxiety, depression, and certain symptoms of schizophrenia.

References

EMD-281,014 and LY-2,422,347: A Technical Guide to a Highly Selective 5-HT2A Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of EMD-281,014, a potent and highly selective serotonin 5-HT2A receptor antagonist. This document will cover the nomenclature, chemical properties, pharmacological profile, and key experimental findings related to this compound. The information presented is intended for researchers, scientists, and professionals involved in drug development and neuroscience research.

Nomenclature and Chemical Properties

EMD-281,014 is also known by the synonyms Pruvanserin and LY-2,422,347. Its systematic chemical name is 7-[4-[2-(4-fluorophenyl)ethyl]piperazine-1-carbonyl]-1H-indole-3-carbonitrile hydrochloride.

Table 1: Chemical and Physical Properties of EMD-281,014

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₁FN₄O · HCl | |

| Molecular Weight | 412.89 g/mol | |

| CAS Number | 443144-27-2 | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO and ethanol |

Pharmacological Profile

EMD-281,014 is a highly selective antagonist of the serotonin 5-HT2A receptor. Its pharmacological activity has been characterized through a variety of in vitro and in vivo studies.

In Vitro Pharmacology

EMD-281,014 exhibits high affinity for the human and rat 5-HT2A receptors with significantly lower affinity for other serotonin receptor subtypes and other neurotransmitter receptors, demonstrating its high selectivity.

Table 2: Receptor Binding Affinities (IC₅₀/Kᵢ, nM) of EMD-281,014

| Receptor | Human (IC₅₀/Kᵢ, nM) | Rat (IC₅₀, nM) | Reference |

| 5-HT2A | 0.35 | 1 | |

| 5-HT2C | 1334 | - | |

| Dopamine D2 | >1000 | - | |

| IKr channels | 1268 | - |

In Vivo Pharmacology

The antagonist activity of EMD-281,014 at the 5-HT2A receptor has been confirmed in several animal models. It effectively counteracts the behavioral effects of 5-HT2A receptor agonists.

Table 3: In Vivo Activity of EMD-281,014

| Animal Model | Agonist | Effect of EMD-281,014 | ID₅₀ | Route of Administration | Reference |

| Mouse | R-(-)-1-(2,5-dimethoxy-4-iodophenyl)-aminopropane (DOI) | Inhibition of head-twitch behavior | 0.01 mg/kg | s.c. | |

| Mouse | R-(-)-1-(2,5-dimethoxy-4-iodophenyl)-aminopropane (DOI) | Inhibition of head-twitch behavior | 0.06 mg/kg | p.o. | |

| Rat | N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) | Counteracted decrease in [³H]ketanserin binding | 0.4 mg/kg | p.o. | |

| Marmoset (MPTP-lesioned) | L-DOPA | Reduction of dyskinesia | 0.03 and 0.1 mg/kg | - | |

| Marmoset (MPTP-lesioned) | L-DOPA | Reduction of psychosis-like behaviors | 0.03 and 0.1 mg/kg | - | |

| Rhesus Monkey | - | Improved delayed matching-to-sample performance | 0.1, 1.0, 3.0, and 10.0 mg/kg | oral | |

| Rat | - | Increased slow-wave sleep | 10 mg/kg | i.p. |

Signaling Pathways

EMD-281,014 acts as an antagonist at the 5-HT2A receptor, which is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.

Canonical 5-HT2A Receptor Signaling Pathway

The binding of an agonist to the 5-HT2A receptor initiates a conformational change, leading to the activation of the Gq/11 protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG remains in the plasma membrane and, along with Ca²⁺, activates protein kinase C (PKC).

Figure 1. Canonical 5-HT2A Receptor Signaling Pathway and the Antagonistic Action of EMD-281,014.

Experimental Protocols

The following sections outline the general methodologies for key experiments cited in the literature for EMD-281,014.

Synthesis of EMD-281,014

A detailed, step-by-step synthesis protocol for 7-[4-[2-(4-fluorophenyl)ethyl]piperazine-1-carbonyl]-1H-indole-3-carbonitrile hydrochloride is not publicly available in the reviewed literature. However, the synthesis would likely involve the coupling of a substituted indole-7-carboxylic acid derivative with a 1-(2-(4-fluorophenyl)ethyl)piperazine intermediate, followed by the introduction of the nitrile group at the 3-position of the indole ring and subsequent conversion to the hydrochloride salt.

Figure 2. A plausible synthetic workflow for EMD-281,014.

In Vitro Assays

The affinity of EMD-281,014 for the 5-HT2A receptor is typically determined using a radioligand binding assay with [³H]ketanserin, a well-characterized 5-HT2A antagonist radioligand.

-

General Protocol:

-

Prepare cell membranes from a source expressing the 5-HT2A receptor (e.g., rat cortical tissue or a cell line stably expressing the human 5-HT2A receptor).

-

Incubate the membranes with a fixed concentration of [³H]ketanserin and varying concentrations of EMD-281,014 in a suitable buffer (e.g., Tris-HCl).

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Determine the IC₅₀ value (the concentration of EMD-281,014 that inhibits 50% of the specific binding of [³H]ketanserin) by non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation.

-

This functional assay measures the ability of a compound to stimulate G protein activation. As an antagonist, EMD-281,014 is expected to inhibit agonist-stimulated [³⁵S]GTPγS binding.

-

General Protocol:

-

Prepare cell membranes expressing the 5-HT2A receptor.

-

Incubate the membranes with a 5-HT2A receptor agonist (e.g., serotonin) in the presence of varying concentrations of EMD-281,014.

-

Add [³⁵S]GTPγS to the reaction mixture and incubate to allow for binding to activated G proteins.

-

Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration.

-

Quantify the amount of bound [³⁵S]GTPγS by liquid scintillation counting.

-

Determine the IC₅₀ value for the inhibition of agonist-stimulated [³⁵S]GTPγS binding.

-

In Vivo Models

The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT2A receptor activation.

-

General Protocol:

-

Acclimatize mice to the testing environment.

-

Administer EMD-281,014 or vehicle via the desired route (e.g., subcutaneous or oral).

-

After a specified pretreatment time, administer the 5-HT2A agonist DOI.

-

Observe the mice for a defined period (e.g., 30-60 minutes) and count the number of head twitches.

-

A head twitch is characterized by a rapid, rotational movement of the head.

-

Compare the number of head twitches in the EMD-281,014-treated group to the vehicle-treated group to determine the inhibitory effect.

-

This is a non-human primate model of Parkinson's disease and L-DOPA-induced dyskinesia.

-

General Protocol:

-

Induce a parkinsonian state in marmosets by systemic administration of the neurotoxin MPTP.

-

Chronically treat the MPTP-lesioned marmosets with L-DOPA to induce stable dyskinesia.

-

On the test day, administer EMD-281,014 or vehicle in combination with L-DOPA.

-

Videotape the animals for several hours and score the severity of dyskinesia using a validated rating scale.

-

Dyskinesia scores typically assess the severity of choreiform and dystonic movements in different body parts.

-

Compare the dyskinesia scores in the EMD-281,014-treated group to the vehicle-treated group.

-

Conclusion

EMD-281,014 (LY-2,422,347) is a highly selective and potent 5-HT2A receptor antagonist with demonstrated efficacy in a range of preclinical models. Its well-defined pharmacological profile makes it a valuable research tool for investigating the role of the 5-HT2A receptor in various physiological and pathological processes. Furthermore, its potential therapeutic applications in conditions such as psychosis, sleep disorders, and L-DOPA-induced dyskinesia warrant further investigation. This technical guide provides a comprehensive summary of the current knowledge on this compound, serving as a valuable resource for the scientific community.

In Vitro Characterization of Pruvanserin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pruvanserin (also known as EMD-281,014 and LY-2,422,347) is a potent and selective antagonist of the serotonin 2A (5-HT2A) receptor.[1][2] It has been investigated for its potential therapeutic effects in various central nervous system disorders, including insomnia.[1] this compound also exhibits inverse agonist properties at the 5-HT2A receptor, meaning it can reduce the receptor's basal activity in the absence of an agonist. This technical guide provides a comprehensive overview of the in vitro pharmacological profile of this compound, detailing its binding affinity, functional activity, and the experimental methodologies used for its characterization.

Core Pharmacological Data

The in vitro activity of this compound has been primarily characterized through radioligand binding and functional assays. These studies have established its high affinity and selectivity for the 5-HT2A receptor.

| Receptor/Assay | Species | Parameter | Value (nM) | Reference |

| Binding Affinity | ||||

| 5-HT2A | Human | IC50 | 0.35 | [3][4] |

| 5-HT2A | Rat | IC50 | 1.0 | |

| 5-HT2C | Human | IC50 | 1334 | |

| Functional Activity | ||||

| 5-HT-stimulated [³⁵S]GTPγS accumulation (h5-HT2A transfected CHO cells) | Human | IC50 | 9.3 |

Table 1: Quantitative In Vitro Data for this compound. This table summarizes the key binding affinity and functional activity values reported for this compound. IC50 values represent the concentration of this compound required to inhibit 50% of the binding of a radioligand or a functional response.

Signaling Pathways and Mechanism of Action

This compound exerts its effects by modulating the signaling pathways downstream of the 5-HT2A receptor. As an antagonist, it blocks the binding of the endogenous agonist serotonin, thereby preventing receptor activation. As an inverse agonist, it stabilizes the receptor in an inactive conformation, reducing its constitutive activity.

The 5-HT2A receptor primarily couples to Gq/11 proteins, initiating the phospholipase C (PLC) signaling cascade. Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). DAG activates protein kinase C (PKC), while IP3 stimulates the release of intracellular calcium (Ca2+). This compound, by blocking or reducing the basal activity of the 5-HT2A receptor, attenuates these downstream signaling events.

Recent studies have also suggested that 5-HT2A receptors can couple to Gi proteins, highlighting the complexity of its signaling. The potential for this compound to exhibit functional selectivity or biased agonism, differentially affecting Gq/11 versus Gi pathways, is an area of ongoing research.

References

Pruvanserin's Effects on Serotonergic Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pruvanserin (also known as EMD 281014 and LY-2422347) is a potent and highly selective antagonist of the serotonin 2A (5-HT2A) receptor.[1][2][3] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a specific focus on its interactions with serotonergic signaling pathways. The document details its binding affinity and selectivity, functional antagonism, and its effects on downstream signaling cascades. Experimental protocols for key assays are provided to enable researchers to further investigate its properties.

Introduction

The serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a key target in the development of therapeutics for a range of neuropsychiatric disorders. This compound has been investigated for its potential in treating conditions such as insomnia and schizophrenia, and has demonstrated antidepressant, anxiolytic, and working memory-enhancing effects in preclinical studies.[4] This guide synthesizes the available data on this compound to serve as a technical resource for the scientific community.

Binding Affinity and Selectivity

This compound exhibits high affinity for the human and rat 5-HT2A receptors. Radioligand binding studies have demonstrated its potent displacement of [3H]ketanserin. The selectivity of this compound for the 5-HT2A receptor over other serotonin receptor subtypes and a panel of other GPCRs is a defining characteristic of its pharmacological profile.

| Receptor/Transporter | Species | Kᵢ (nM) | IC₅₀ (nM) | Reference |

| 5-HT₂A | Human | 0.35 | [1] | |

| 5-HT₂A | Rat | 1 | **** | |

| 5-HT₂C | Human | 1334 | ||

| 5-HT₁A | ≥ 1000 | |||

| 5-HT₁B | ≥ 10000 | |||

| 5-HT₂B | ≥ 1000 | |||

| 5-HT₃ | ≥ 10000 | |||

| 5-HT₆ | ≥ 10000 | |||

| 5-HT₇ | ≥ 1000 | |||

| α₁-adrenergic | ≥ 1000 | |||

| α₂-adrenergic | ≥ 1000 | |||

| Dopamine D₁ | ≥ 1000 | |||

| Dopamine D₂ | ≥ 10000 | |||

| Histamine H₁ | ≥ 10000 |

Table 1: this compound Binding Affinity and Selectivity Profile. This table summarizes the inhibitory constant (Kᵢ) and half-maximal inhibitory concentration (IC₅₀) values of this compound for various receptors, highlighting its high selectivity for the 5-HT2A receptor.

Functional Antagonism at the 5-HT2A Receptor

This compound acts as a potent antagonist at the 5-HT2A receptor, inhibiting the functional responses induced by serotonin (5-HT). This has been demonstrated through various in vitro functional assays.

Inhibition of G-Protein Activation

This compound inhibits the 5-HT-induced activation of G-proteins coupled to the 5-HT2A receptor. This is a primary mechanism of its antagonist action.

| Assay | Cell Line | Agonist | This compound IC₅₀ (nM) | Reference |

| [³⁵S]GTPγS Binding | CHO cells transfected with human 5-HT2A receptor | Serotonin (5-HT) | 9.3 |

Table 2: this compound's Potency in Inhibiting 5-HT-Stimulated G-Protein Activation. This table shows the half-maximal inhibitory concentration (IC₅₀) of this compound in a functional assay measuring G-protein activation.

Downstream Signaling Pathways

The 5-HT2A receptor primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This compound, as a 5-HT2A antagonist, is expected to block these downstream signaling events.

Figure 1: this compound's Blockade of the 5-HT2A-Gq Signaling Pathway. This diagram illustrates how this compound antagonizes the serotonin-induced activation of the canonical Gq/11 signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the 5-HT2A receptor.

Figure 2: Workflow for a Radioligand Binding Assay. This diagram outlines the key steps involved in determining the binding affinity of a compound like this compound.

Materials:

-

Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human 5-HT2A receptor.

-

Radioligand: [³H]ketanserin (specific activity ~50-80 Ci/mmol).

-

Test Compound: this compound hydrochloride.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: 10 µM Mianserin or another suitable 5-HT2A antagonist.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter and Cocktail.

Procedure:

-

Membrane Preparation: Homogenize cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add assay buffer, varying concentrations of this compound (or vehicle for total binding, and 10 µM mianserin for non-specific binding), [³H]ketanserin (final concentration typically 0.5-1.0 nM), and the cell membrane preparation (typically 50-100 µg of protein).

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of this compound to inhibit agonist-induced G-protein activation.

Figure 3: Workflow for a [³⁵S]GTPγS Binding Assay. This diagram shows the steps for assessing the functional antagonism of this compound at the G-protein level.

Materials:

-

Receptor Source: Membranes from CHO cells stably expressing the human 5-HT2A receptor.

-

Radioligand: [³⁵S]GTPγS (specific activity >1000 Ci/mmol).

-

Agonist: Serotonin (5-HT).

-

Test Compound: this compound hydrochloride.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

-

GDP: Guanosine 5'-diphosphate.

-

Filtration Apparatus and Scintillation Counter.

Procedure:

-

Membrane Preparation: As described in the radioligand binding assay protocol.

-

Assay Setup: In a 96-well plate, add assay buffer, GDP (final concentration ~10 µM), varying concentrations of this compound, 5-HT (at a concentration that elicits a submaximal response, e.g., EC₈₀), and the cell membrane preparation.

-

Pre-incubation: Incubate the plate at 30°C for 15-30 minutes.

-

Initiation of Reaction: Add [³⁵S]GTPγS (final concentration ~0.1-0.5 nM) to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes.

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Quantification and Analysis: Quantify the bound radioactivity and plot the percentage of inhibition of the agonist-stimulated [³⁵S]GTPγS binding as a function of this compound concentration to determine the IC₅₀ value.

Conclusion

This compound is a highly selective and potent 5-HT2A receptor antagonist. Its mechanism of action involves the blockade of serotonin-induced Gq/11 protein activation and subsequent downstream signaling pathways. This technical guide provides a summary of its key pharmacological properties and detailed experimental protocols to facilitate further research into its effects on serotonergic signaling. The high selectivity of this compound makes it a valuable tool for elucidating the role of the 5-HT2A receptor in various physiological and pathological processes.

References

The Role of Pruvanserin in Working Memory Enhancement: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pruvanserin (also known as EMD-281,014 and LY-2,422,347) is a selective serotonin 2A (5-HT2A) receptor antagonist that has demonstrated potential for enhancing working memory.[1][2] Initially developed for the treatment of insomnia, preclinical evidence in animal models suggests a beneficial effect on cognitive functions, specifically working memory.[1][2] This technical guide provides an in-depth analysis of the available data on this compound's role in working memory enhancement, focusing on its mechanism of action, preclinical efficacy, and the experimental protocols used to evaluate its effects. The information is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for cognitive deficits.

Introduction: The 5-HT2A Receptor and Working Memory

The 5-HT2A receptor, a G protein-coupled receptor, is densely expressed in the prefrontal cortex, a brain region critical for executive functions, including working memory.[3] The modulation of 5-HT2A receptor activity has been a key area of investigation for the treatment of cognitive impairments associated with various neuropsychiatric disorders. While the precise role of these receptors in cognition is complex, evidence suggests that their antagonism can, under certain conditions, lead to an improvement in working memory performance. One proposed mechanism for this enhancement is the modulation of dopamine release in the prefrontal cortex. Studies have shown that 5-HT2A receptor antagonists can increase dopamine efflux in this region, a neurochemical event correlated with improved working memory.

This compound: A Selective 5-HT2A Receptor Antagonist

This compound is a highly selective antagonist of the 5-HT2A receptor. Its potential to enhance working memory has been investigated in non-human primate models, providing valuable insights into its therapeutic utility for cognitive enhancement.

Preclinical Efficacy: Quantitative Data

A key study investigated the effects of orally administered this compound on the working memory of both young adult and aged rhesus monkeys using a delayed matching-to-sample (DMTS) task. The results indicated a dose-dependent improvement in performance, particularly at longer retention intervals.

| Animal Model | Task | Drug | Dose (mg/kg, oral) | Key Findings |

| Young Adult Rhesus Monkeys (n=6, mean age = 9.2 years) | Delayed Matching-to-Sample (DMTS) | This compound (EMD 281014) | 0.1, 1.0, 3.0, 10.0 | Improved DMTS accuracy, primarily at medium and long retention intervals. |

| Aged Rhesus Monkeys (n=8, mean age = 24.9 years) | Delayed Matching-to-Sample (DMTS) | This compound (EMD 281014) | 0.1, 1.0, 3.0, 10.0 | Improved DMTS accuracy, primarily at medium and long retention intervals. No adverse effects were observed. |

Experimental Protocols

Delayed Matching-to-Sample (DMTS) Task in Rhesus Monkeys

The following protocol was utilized to assess the effect of this compound on working memory in rhesus monkeys:

-

Apparatus: A computer-assisted testing apparatus with a touch-sensitive screen.

-

Stimuli: A set of distinct visual stimuli (e.g., shapes or images).

-

Procedure:

-

Trial Initiation: The monkey initiates a trial by touching a "start" stimulus on the screen.

-

Sample Presentation: A single "sample" stimulus is presented in the center of the screen for a brief period.

-

Delay Period: The sample stimulus is removed, and a variable delay period (retention interval) ensues, during which the monkey must remember the sample.

-

Choice Presentation: Following the delay, two or more "choice" stimuli are presented on the screen, one of which matches the sample.

-

Response: The monkey is required to touch the choice stimulus that matches the sample.

-

Reinforcement: A correct response is rewarded with a food pellet or juice, while an incorrect response results in a brief time-out period.

-

-

Data Collection: The primary measure of performance is accuracy (percentage of correct responses) at different delay intervals. Response latency is also often recorded.

-

Drug Administration: this compound or a placebo was administered orally at specified doses prior to the testing session.

Signaling Pathways and Mechanism of Action

The cognitive-enhancing effects of this compound are believed to be mediated through its antagonism of the 5-HT2A receptor. The canonical signaling pathway for the 5-HT2A receptor involves its coupling to the Gq/11 G-protein. Activation of this pathway by serotonin typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC).

By acting as an antagonist, this compound blocks the binding of serotonin to the 5-HT2A receptor, thereby inhibiting this downstream signaling cascade. The precise mechanism by which this antagonism enhances working memory is thought to involve the modulation of other neurotransmitter systems, particularly dopamine, in the prefrontal cortex. Blockade of 5-HT2A receptors has been shown to increase the release of dopamine in the prefrontal cortex. This is significant because optimal levels of dopamine in the prefrontal cortex are crucial for proper working memory function.

Discussion and Future Directions

The preclinical data on this compound suggest that selective 5-HT2A receptor antagonism is a promising strategy for the enhancement of working memory. The findings in rhesus monkeys are particularly compelling due to the high translational relevance of this animal model to human cognitive function. However, it is important to note that this compound's development was discontinued, and as such, there is a lack of clinical data on its cognitive-enhancing effects in humans.

Future research in this area could focus on several key aspects:

-

Elucidation of Downstream Mechanisms: Further investigation is needed to fully understand the molecular and cellular mechanisms downstream of 5-HT2A receptor antagonism that lead to enhanced dopamine release and improved working memory. This could involve studying the effects on other neurotransmitter systems, such as glutamate, and exploring the role of specific neuronal circuits.

-

Clinical Investigation: Should a similar selective 5-HT2A antagonist be developed, carefully designed clinical trials will be necessary to determine its efficacy and safety for the treatment of working memory deficits in human populations, such as individuals with schizophrenia or age-related cognitive decline.

-

Biomarker Development: The identification of biomarkers that can predict which individuals are most likely to respond to 5-HT2A antagonist therapy would be highly valuable for personalizing treatment approaches.

Conclusion

This compound, as a selective 5-HT2A receptor antagonist, has demonstrated a clear pro-cognitive effect on working memory in preclinical models. The mechanism of action is likely linked to the modulation of dopaminergic activity in the prefrontal cortex. While the clinical development of this compound itself has not progressed, the findings provide a strong rationale for the continued exploration of selective 5-HT2A receptor antagonists as a therapeutic avenue for the treatment of working memory impairments. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals working to advance the field of cognitive enhancement.

References

Methodological & Application

Pruvanserin In Vivo Experimental Protocols for Rodents: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pruvanserin (also known as EMD-281,014 and LY-2,422,347) is a selective serotonin 5-HT2A receptor antagonist that has demonstrated potential therapeutic effects in preclinical rodent models for a range of neurological and psychiatric conditions.[1] In vivo studies have been instrumental in characterizing its pharmacological profile, revealing antidepressant, anxiolytic, and sleep-modulating properties. This document provides a comprehensive overview of established in vivo experimental protocols for evaluating this compound in rodents, including detailed methodologies for assessing its antidepressant-like, anxiolytic-like, and sleep-altering effects. Quantitative data from key studies are summarized, and relevant signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's in vivo pharmacology.

Introduction to this compound

This compound is a potent and selective antagonist of the serotonin 5-HT2A receptor.[2] The 5-HT2A receptor is a key modulator of various central nervous system functions, including mood, anxiety, and sleep-wake cycles. By blocking the activity of this receptor, this compound has been investigated for its potential to treat conditions such as insomnia, depression, and anxiety.[1] Preclinical studies in rodents have been fundamental in elucidating the therapeutic potential of this compound.

Signaling Pathway of 5-HT2A Receptor Antagonism

This compound exerts its effects by blocking the downstream signaling cascade initiated by the activation of the 5-HT2A receptor by serotonin (5-HT). This G-protein coupled receptor (GPCR) typically activates the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers ultimately lead to an increase in intracellular calcium and activation of protein kinase C (PKC), modulating neuronal excitability. By antagonizing this receptor, this compound inhibits these downstream effects.

References

Application Notes and Protocols for Oral Administration of Pruvanserin to Mice

Topic: How to Administer Pruvanserin to Mice Orally Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (also known as EMD-281,014) is a selective antagonist of the 5-HT2A serotonin receptor.[1][2][3] It has been investigated for its potential therapeutic effects in treating conditions such as insomnia, depression, and anxiety.[1] Preclinical studies in rodent models are essential for evaluating its efficacy and pharmacokinetic profile. Oral gavage is a common and precise method for administering liquid substances, such as this compound formulations, directly into the stomach of mice.[4]

This document provides a comprehensive protocol for the oral administration of this compound to mice. It outlines the necessary materials, preparation of the dosing solution, a step-by-step experimental procedure for oral gavage, and critical safety considerations. Adherence to these guidelines is crucial for ensuring animal welfare, minimizing experimental variability, and obtaining reliable data. Alternative methods, such as voluntary consumption of a medicated jelly, can also be considered to reduce stress associated with gavage.

Experimental Protocols

Preparation of this compound Formulation